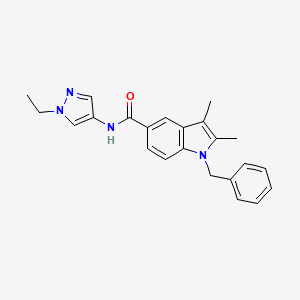
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide
Vue d'ensemble
Description
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as BPIP, is a novel small molecule that has been developed for its potential use in scientific research. BPIP has been shown to have a range of biological activities and has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery.
Mécanisme D'action
The mechanism of action of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide is not fully understood, but it has been shown to modulate the activity of several key proteins and signaling pathways. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of many cellular processes, including cell proliferation, apoptosis, and differentiation. This compound has also been shown to activate the protein kinase Akt, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to protect neurons from oxidative stress and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to have low toxicity and good bioavailability. However, this compound has some limitations, including its relatively low potency and selectivity for its target proteins.
Orientations Futures
There are several potential future directions for research on 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that can be used for therapeutic purposes. Another area of interest is the study of the molecular mechanisms underlying the neuroprotective and anticancer effects of this compound. Additionally, this compound could be studied for its potential use in other areas of scientific research, such as immunology and infectious disease.
Applications De Recherche Scientifique
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been studied for its potential applications in various areas of scientific research. In neuroscience, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anticancer properties and has been studied for its potential use in cancer research and drug discovery.
Propriétés
IUPAC Name |
1-benzyl-N-(1-ethylpyrazol-4-yl)-2,3-dimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-26-15-20(13-24-26)25-23(28)19-10-11-22-21(12-19)16(2)17(3)27(22)14-18-8-6-5-7-9-18/h5-13,15H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKGIDQDIHZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370709.png)
![2-(4-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370729.png)
![3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370737.png)
![1-butyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370742.png)
![1-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370750.png)
![methyl 1-butyl-7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4370763.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4370764.png)
![ethyl [3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4370770.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4370789.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide](/img/structure/B4370790.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}azepane](/img/structure/B4370792.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4370794.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4370795.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide](/img/structure/B4370796.png)
